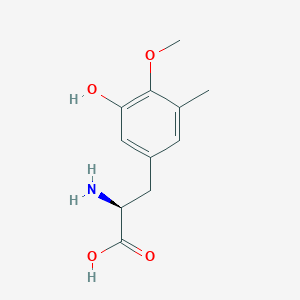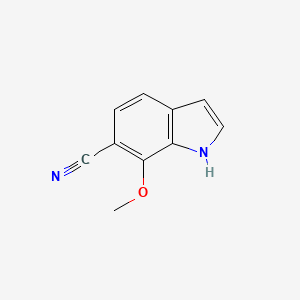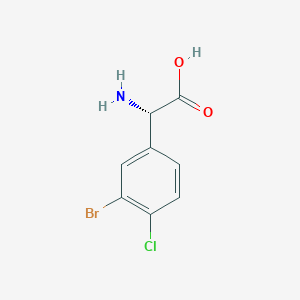
3-hydroxy-O,5-dimethyl-L-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hydroxy-O,5-dimethyl-L-tyrosine is a derivative of the amino acid tyrosine It is characterized by the presence of hydroxyl and methyl groups on its aromatic ring, which significantly influence its chemical properties and biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-O,5-dimethyl-L-tyrosine typically involves the hydroxylation and methylation of L-tyrosine. One common method includes the use of specific catalysts and reagents to introduce the hydroxyl and methyl groups at the desired positions on the aromatic ring. For instance, hydroxylation can be achieved using hydrogen peroxide and a suitable catalyst, while methylation can be performed using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
化学反应分析
Types of Reactions
3-hydroxy-O,5-dimethyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the oxidation state of the aromatic ring.
Substitution: The methyl and hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents (e.g., methyl iodide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aromatic compounds.
科学研究应用
3-hydroxy-O,5-dimethyl-L-tyrosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studies of aromatic substitution reactions.
Biology: The compound is studied for its role in enzyme-substrate interactions and its potential as a biomarker for certain metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用机制
The mechanism of action of 3-hydroxy-O,5-dimethyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and methyl groups on the aromatic ring can influence its binding affinity and specificity for these targets. For example, the compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
3,5-diiodo-L-tyrosine: This compound has iodine atoms instead of methyl groups, which significantly alters its chemical and biological properties.
3-hydroxy-L-tyrosine: Lacks the methyl groups, making it less hydrophobic and altering its reactivity.
O-methyl-L-tyrosine: Contains a single methyl group, affecting its solubility and interaction with biological targets.
Uniqueness
3-hydroxy-O,5-dimethyl-L-tyrosine is unique due to the specific positioning of its hydroxyl and methyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of specificity and functionality.
属性
分子式 |
C11H15NO4 |
|---|---|
分子量 |
225.24 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(3-hydroxy-4-methoxy-5-methylphenyl)propanoic acid |
InChI |
InChI=1S/C11H15NO4/c1-6-3-7(4-8(12)11(14)15)5-9(13)10(6)16-2/h3,5,8,13H,4,12H2,1-2H3,(H,14,15)/t8-/m0/s1 |
InChI 键 |
WCPBEUSWIVLNSK-QMMMGPOBSA-N |
手性 SMILES |
CC1=CC(=CC(=C1OC)O)C[C@@H](C(=O)O)N |
规范 SMILES |
CC1=CC(=CC(=C1OC)O)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(7S,8aS)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B15233206.png)






![(4S)-2-Aza-spiro[4.5]decane-4-carboxylic acid](/img/structure/B15233251.png)
![4-Aminothieno[3,2-c]pyridine-3-carboxylicacid](/img/structure/B15233262.png)


![a-[(Boc-amino)methyl]-2-thiopheneacetic acid](/img/structure/B15233284.png)

